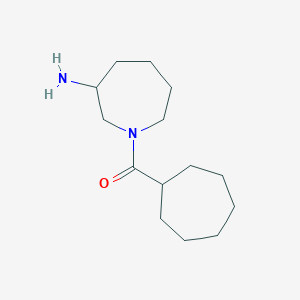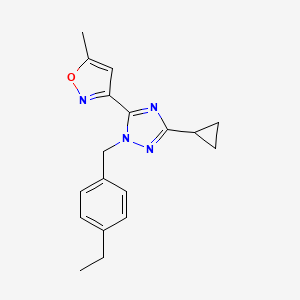![molecular formula C19H21ClN2O2 B5601516 1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)
1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class. It is a synthetic compound that acts as a serotonin receptor agonist and is used in scientific research to study the effects of serotonin on the brain and behavior.
Mécanisme D'action
MCPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to changes in behavior and mood. It has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT1B receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of mCPP are complex and varied. It has been shown to increase anxiety and arousal in some studies, while decreasing anxiety and increasing sociability in others. It has also been shown to have effects on appetite, cognition, and sleep. These effects are thought to be mediated by changes in serotonin levels and activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MCPP is a useful tool for studying the effects of serotonin on the brain and behavior. It is relatively easy to synthesize and is readily available for research purposes. However, there are some limitations to its use in lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to measure its effects over long periods of time. It also has a complex and varied set of effects, making it difficult to draw clear conclusions about its role in specific neurological and psychiatric disorders.
Orientations Futures
There are many potential future directions for mCPP research. One area of focus could be on understanding the underlying mechanisms of its effects on anxiety and sociability. Another area of focus could be on its potential use as a therapeutic agent for neurological and psychiatric disorders. Additionally, more research could be done on its effects on appetite, cognition, and sleep. Overall, mCPP is a promising tool for studying the effects of serotonin on the brain and behavior, and there is much potential for future research in this area.
Méthodes De Synthèse
The synthesis of mCPP involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzoyl chloride. The resulting compound is purified using column chromatography to obtain pure mCPP. This synthesis method has been used in various studies to obtain mCPP for research purposes.
Applications De Recherche Scientifique
MCPP is commonly used in scientific research to study the effects of serotonin on the brain and behavior. It is used as a tool to investigate the role of serotonin in various neurological and psychiatric disorders such as anxiety, depression, and obsessive-compulsive disorder. It is also used to study the effects of serotonin on appetite, cognition, and sleep.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-3-2-5-15(18)13-19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)14-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCLMXMQDLSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)



![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)
![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)


